molecular formula C17H21N3O2S B610078 PHA-690509 CAS No. 492445-28-0

PHA-690509

货号: B610078
CAS 编号: 492445-28-0
分子量: 331.4 g/mol
InChI 键: NFSKEXQRNDSSAN-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PHA690509 是一种小分子化合物,以其对细胞周期蛋白依赖性激酶 2 (CDK2) 的抑制作用而闻名。 该化合物的分子式为 C17H21N3O2S,分子量为 331.43 g/mol .

作用机制

PHA690509 主要通过抑制细胞周期蛋白依赖性激酶 2 发挥作用。这种抑制会破坏细胞周期,导致癌细胞中细胞周期停滞和凋亡。 此外,该化合物抑制 caspase-3 的活性,caspase-3 在凋亡途径中起作用 . 在病毒感染的背景下,PHA690509 通过靶向特定病毒蛋白和途径来抑制寨卡病毒的复制 .

准备方法

PHA690509 的合成涉及多个步骤,从核心结构的制备开始。合成路线通常包括以下步骤:

化学反应分析

PHA690509 经历各种化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

    还原: 可以进行还原反应以修饰分子内的官能团。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。这些反应形成的主要产物取决于所用特定条件和试剂。

相似化合物的比较

PHA690509 在其作为细胞周期蛋白依赖性激酶 2 抑制剂和抗病毒剂的双重作用方面是独一无二的。类似的化合物包括:

这些化合物具有相似的作用机制,但在特异性和靶标范围方面有所不同,这使得 PHA690509 成为科学研究中独特而有价值的工具。

属性

CAS 编号

492445-28-0

分子式

C17H21N3O2S

分子量

331.4 g/mol

IUPAC 名称

(2S)-2-(4-acetamidophenyl)-N-(5-propan-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H21N3O2S/c1-10(2)15-9-18-17(23-15)20-16(22)11(3)13-5-7-14(8-6-13)19-12(4)21/h5-11H,1-4H3,(H,19,21)(H,18,20,22)/t11-/m0/s1

InChI 键

NFSKEXQRNDSSAN-NSHDSACASA-N

SMILES

CCCC1=CN=C(S1)NC([C@H](C2=CC=C(NC(C)=O)C=C2)C)=O

手性 SMILES

C[C@@H](C1=CC=C(C=C1)NC(=O)C)C(=O)NC2=NC=C(S2)C(C)C

规范 SMILES

CC(C)C1=CN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)NC(=O)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

PHA-690509;  PHA 690509;  PHA690509

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PHA-690509
Reactant of Route 2
Reactant of Route 2
PHA-690509
Reactant of Route 3
Reactant of Route 3
PHA-690509
Reactant of Route 4
Reactant of Route 4
PHA-690509
Reactant of Route 5
Reactant of Route 5
PHA-690509
Reactant of Route 6
Reactant of Route 6
PHA-690509
Customer
Q & A

Q1: What is the primary mechanism of action of PHA-690509?

A1: this compound is a cyclin-dependent kinase A (CDK A) inhibitor. [] While the provided abstracts don't delve into the detailed downstream effects of CDK A inhibition, it's important to note that CDKs play crucial roles in cell cycle regulation. Inhibiting CDK A can disrupt cell cycle progression, potentially leading to anti-tumor activity.

Q2: How can I predict the pharmacological features of this compound using computational methods?

A2: Quantitative Structure Property Relationship (QSPR) analysis, using various graph energies as descriptors, has shown promise in predicting pharmacological features of drugs, including this compound. [] This computational approach correlates the chemical structure of the drug with its properties. Specifically, descriptors like positive inertia energy, adjacency energy, and arithmetic-geometric energy showed strong correlation coefficients (above 0.999) for this compound, indicating their potential in predicting its pharmacological behavior. This approach can be valuable in drug discovery by providing insights into the relationship between a molecule's structure and its pharmacological activity.

Q3: Is there a method available to synthesize radiolabeled this compound for research purposes?

A3: Yes, a three-step procedure has been developed to synthesize this compound labeled with carbon-14 ([14C]this compound). [] This method utilizes [14C]thiourea as the starting material and achieves a 10% overall radiochemical yield. Radiolabeled compounds like this are essential tools in drug discovery and development, allowing researchers to track the compound's distribution and metabolism within biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。